4-Chloro-2-(2-hydroxyphenyl)benzoic acid

CAS No.: 1261931-81-0

Cat. No.: VC11802875

Molecular Formula: C13H9ClO3

Molecular Weight: 248.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261931-81-0 |

|---|---|

| Molecular Formula | C13H9ClO3 |

| Molecular Weight | 248.66 g/mol |

| IUPAC Name | 4-chloro-2-(2-hydroxyphenyl)benzoic acid |

| Standard InChI | InChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17) |

| Standard InChI Key | OYFWAOUDFKZNLV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Configuration

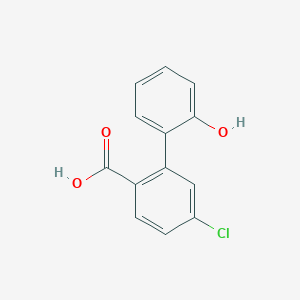

The compound consists of a benzoic acid backbone substituted with a chlorine atom at the para position and a 2-hydroxyphenyl group at the ortho position (Figure 1). This arrangement creates a planar biphenyl system with intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, enhancing stability and influencing solubility.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.66 g/mol |

| CAS Number | 1261931-81-0 |

| Density | ~1.35 g/cm³ (estimated) |

| Boiling Point | >300°C (decomposes) |

Synthesis and Manufacturing

Chlorination and Functionalization

While no direct synthesis protocols for 4-Chloro-2-(2-hydroxyphenyl)benzoic acid are documented, analogous compounds like 4-chloromethyl benzoic acid chlorides provide methodological templates. A patented three-step process involves:

-

Chlorination: 4-Xylyl alcohol reacts with chlorine gas under catalytic dibenzoyl peroxide, yielding 4-methylol tribenzyl chloride .

-

Hydrolysis: The chlorinated intermediate undergoes controlled hydrolysis to form 4-hydroxymethyl-benzoic acid .

-

Acylation: Reaction with oxalyl chloride in the presence of DMF catalyst produces the final acyl chloride derivative .

Table 2: Reaction Conditions for Analog Synthesis

| Step | Catalyst | Temperature | Yield | Purity |

|---|---|---|---|---|

| Chlorination | Dibenzoyl peroxide | 60–105°C | 88–90% | 99.4–99.6% |

| Hydrolysis | None | 50–80°C | >95% | N/A |

| Acylation | DMF | Room temp | 88–90% | 99.4–99.6% |

Esterification Pathways

Derivatives like methyl 4-chloro-2-hydroxybenzoate (CAS 22717-55-1) are synthesized via esterification of the parent acid with methanol, demonstrating the feasibility of modifying the carboxylic acid group for enhanced bioavailability .

Research Gaps and Future Directions

Mechanistic Studies

The exact molecular targets of 4-Chloro-2-(2-hydroxyphenyl)benzoic acid remain uncharacterized. Computational docking studies and proteomic profiling could elucidate its interactions with enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases.

Formulation Challenges

The compound’s low aqueous solubility (<0.1 mg/mL) limits bioavailability. Nanoencapsulation using liposomes or polymeric nanoparticles may improve delivery efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume